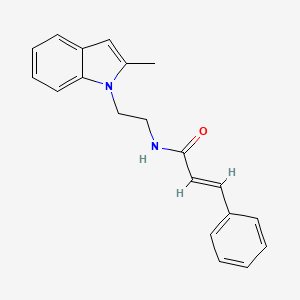

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide

Description

N-(2-(2-Methyl-1H-indol-1-yl)ethyl)cinnamamide is a synthetic cinnamic acid derivative characterized by a cinnamamide backbone conjugated to a 2-(2-methylindol-1-yl)ethylamine group. Its structure includes a methoxy-substituted phenyl ring (e.g., 3,4,5-trimethoxyphenyl in derivative 5a) and a 2-methylindole moiety, contributing to its unique physicochemical and biological properties. The compound has been synthesized with high purity (>95%) and characterized using NMR, LCMS, and elemental analysis .

Properties

IUPAC Name |

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-16-15-18-9-5-6-10-19(18)22(16)14-13-21-20(23)12-11-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,21,23)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGIKJAWNSBDCD-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide typically involves the reaction of 2-methylindole with an appropriate cinnamoyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow microreactors, which offer advantages such as short residence times, mild reaction conditions, and easy control of the reaction process. Enzymatic synthesis using catalysts like Lipozyme® TL IM can also be employed for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The cinnamamide group can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity: The indole structure is known for its role in cancer therapeutics. Studies have shown that derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU-145) .

- Antimicrobial Properties: Research indicates that compounds with similar structures exhibit antimicrobial properties. A study reported significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL . This suggests that structural modifications could enhance potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Neuropharmacology

The compound's dimethylamino group enhances lipophilicity, potentially allowing it to cross the blood-brain barrier and modulate neurotransmitter systems. This property is crucial for developing treatments for neurological disorders .

Chemical Synthesis

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution, which can lead to the development of novel derivatives with enhanced biological activities .

Anticancer Activity

A detailed study evaluated the anticancer properties of N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide derivatives against several human cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that these compounds exhibited significant antiproliferative activity with IC50 values ranging from 0.031 to >100 µM .

Antimicrobial Activity

In another study, the antimicrobial efficacy of N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that structural modifications could enhance the antimicrobial potency significantly, indicating potential applications in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as cell signaling and gene expression. The cinnamamide group may enhance these interactions, leading to increased biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural modifications in analogs of N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide and their impact on molecular properties:

Key Observations :

- Phenyl Ring Substitutions : Electron-withdrawing groups (e.g., -CN, -F in 7h) improve metabolic stability, while bulky substituents (e.g., piperidinyl in 7l) may influence selectivity for EP2 receptors .

- Functional Groups : Sulfamoyl (6v) and carboxyl (6u) groups enhance solubility but reduce membrane permeability .

Physicochemical Properties

- Molecular Weight : The target compound (396 g/mol) falls within the optimal range for drug-likeness (<500 g/mol). Analogs like 7h (322 g/mol) and 7l (376 g/mol) demonstrate the impact of substituent size .

- Polarity : Hydroxyethoxy (6f) and sulfamoyl (6v) groups increase polarity, as evidenced by shifts in NMR spectra .

- Stability : Fluorinated derivatives (7h, 6i) exhibit enhanced stability in metabolic assays due to reduced susceptibility to oxidative degradation .

Biological Activity

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly due to its indole and cinnamamide moieties. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide can be attributed to its interaction with various molecular targets:

- Receptor Binding : As an indole derivative, it binds with high affinity to multiple receptors, influencing various biochemical pathways that lead to diverse biological effects.

- Biochemical Pathways : The compound is known to affect pathways related to inflammation, cancer cell proliferation, and microbial resistance .

Biological Activities

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of cinnamamide compounds can induce apoptosis in cancer cells. For instance, certain analogs have demonstrated significant antiproliferative effects on colorectal cancer cell lines (Caco-2, HCT-116, HT-29), with IC50 values indicating potent activity at low concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4112 | Caco-2 | 0.89 ± 0.04 |

| 1512 | HCT-116 | < 10 |

| 16d | HeLa | < 10 |

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its ability to inhibit biofilm formation further enhances its therapeutic potential against infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide and its derivatives:

- Anticancer Efficacy : A study highlighted the effectiveness of cinnamamide derivatives in inducing oxidative stress in cancer cells while sparing non-cancerous cells. The most promising compounds exhibited low IC50 values (below 10 µM), indicating strong anticancer potential .

- Antimicrobial Properties : Research demonstrated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, including clinical strains resistant to conventional antibiotics. The compounds were effective at concentrations that did not significantly affect normal cell lines .

- Antioxidant Activity : The antioxidant capacity of these compounds was evaluated using DPPH and ABTS assays. Some derivatives showed strong radical scavenging abilities, suggesting their potential utility in combating oxidative stress-related diseases .

Q & A

What synthetic methodologies are recommended for preparing N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves coupling cinnamoyl chloride derivatives with indole-containing amines. For example, a reflux reaction in acetone with potassium carbonate as a base facilitates amide bond formation while neutralizing HCl byproducts . Optimization may include solvent selection (e.g., ethanol for improved solubility), temperature control (e.g., 60–80°C), and reaction time (4–12 hours). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .

Advanced Consideration

For scalability, consider LiOH-mediated condensation in ethanol, which enhances reaction efficiency for chalcone-cinnamamide hybrids . Mechanistic studies (e.g., monitoring via LCMS or TLC) can identify side reactions, such as indole ring oxidation or incomplete coupling, which require adjustment of stoichiometry or inert atmosphere use .

How can structural discrepancies in synthesized derivatives be resolved using crystallographic and spectroscopic techniques?

Basic Research Focus

X-ray crystallography (e.g., SHELX programs) is the gold standard for resolving bond connectivity and stereochemistry. Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 12.7884 Å, b = 8.0546 Å) confirm molecular packing and hydrogen-bonding patterns . Complementary techniques like ¹H/¹³C NMR (δ 7.2–7.8 ppm for aromatic protons) and HRMS (m/z 307 [M+H]⁺) validate purity and molecular weight .

Advanced Consideration

When crystallography is impractical, compare experimental IR spectra (e.g., C=O stretch at ~1650 cm⁻¹) with density functional theory (DFT)-calculated vibrational modes. For regioisomer ambiguity, use NOESY NMR to probe spatial proximity of indole and cinnamamide moieties .

How should researchers address contradictory bioactivity data in anticancer assays for this compound?

Basic Research Focus

Standardize in vitro assays (e.g., MTT or apoptosis assays) across cell lines (e.g., HeLa, MCF-7) with consistent dosing (IC₅₀ calculation). Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Advanced Consideration

Investigate off-target effects using kinase profiling or proteomics. For example, EP2 receptor antagonism (IC₅₀ < 1 µM) may explain anti-inflammatory activity conflicting with tumor suppression data . Use siRNA knockdown or CRISPR models to isolate pathway-specific contributions.

What strategies improve the metabolic stability of N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide analogs?

Advanced Research Focus

Modify the cinnamamide backbone: (a) Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. (b) Replace the ethylene linker with rigid spacers (e.g., propargyl) to hinder enzymatic cleavage. Assess stability in liver microsomes (e.g., human S9 fraction) with LCMS quantification .

How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Basic Research Focus

Systematically vary substituents on the indole (e.g., 2-methyl vs. 3-cyano) and cinnamamide (e.g., methoxy vs. hydroxy groups). Evaluate changes in logP (lipophilicity) and polar surface area (PSA) to correlate with membrane permeability .

Advanced Consideration

Leverage molecular docking (e.g., AutoDock Vina) to predict binding to targets like CDK2 or EP2. Prioritize derivatives with hydrogen-bond interactions (e.g., indole N-H with Asp86 in CDK2) and π-π stacking (cinnamamide-phenyl with receptor aromatic residues) .

What analytical workflows ensure reproducibility in pharmacological studies?

Basic Research Focus

Adhere to QC protocols:

- Purity: ≥95% by HPLC (λ = 254 nm) .

- Batch consistency: Compare ¹H NMR spectra across synthetic batches.

- Stability: Store at –20°C under argon to prevent degradation.

Advanced Consideration

Implement LC-HRMS for trace impurity profiling (e.g., detect <0.1% unreacted starting materials). For in vivo studies, validate pharmacokinetics (Cₘₐₓ, t₁/₂) in rodent models using isotopically labeled internal standards .

How can researchers resolve challenges in crystallizing this compound for structural studies?

Advanced Research Focus

Screen crystallization conditions using PEG-based precipitants and mixed solvents (e.g., DMSO/water). For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine data . If crystallization fails, use cryo-EM (for macromolecular complexes) or microED for nanocrystals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.